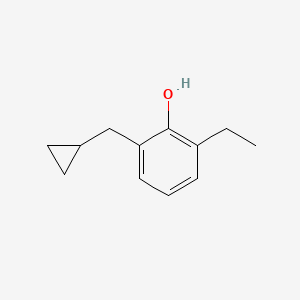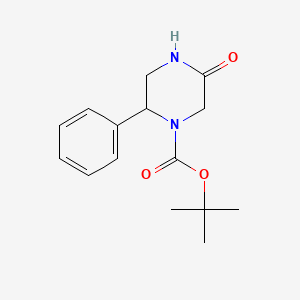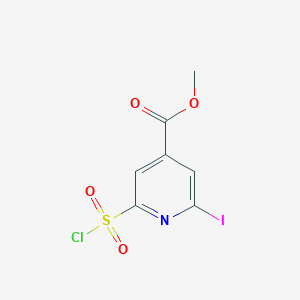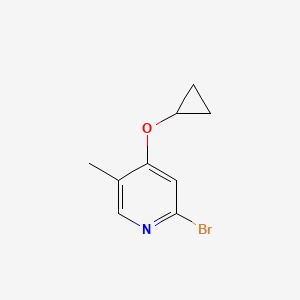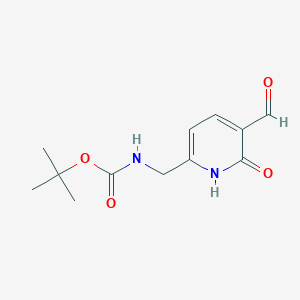
4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.323 g/mol . This compound is part of the nicotinamide family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide involves several steps. One common synthetic route includes the reaction of cyclopropyl alcohol with isopropylamine to form the intermediate compound. This intermediate is then reacted with nicotinic acid derivatives under specific conditions to yield the final product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to verify the purity and structure of the compound .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace specific functional groups in the compound. This can lead to the formation of various derivatives with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways involved in diseases.
Industry: It is used in the development of new materials and chemicals with specialized functions
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-N,6-dimethylnicotinamide: This compound has a similar structure but lacks the isopropyl group, which may result in different chemical and biological properties.
5-Cyclopropoxy-6-isopropyl-N,N-dimethylnicotinamide: This isomer has the same molecular formula but differs in the position of the cyclopropoxy group, leading to variations in its reactivity and applications.
Propriétés
Formule moléculaire |
C14H20N2O2 |
|---|---|
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-6-propan-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)12-7-13(18-10-5-6-10)11(8-15-12)14(17)16(3)4/h7-10H,5-6H2,1-4H3 |
Clé InChI |
WJNHYVZCHTZSJY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(C(=C1)OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



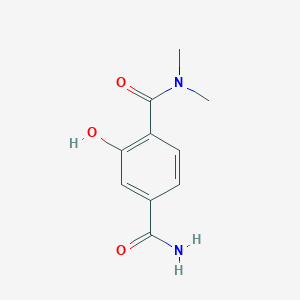
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14845028.png)
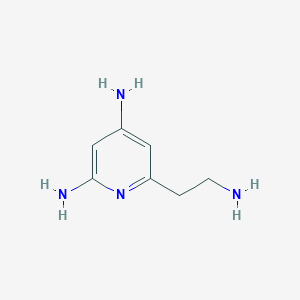
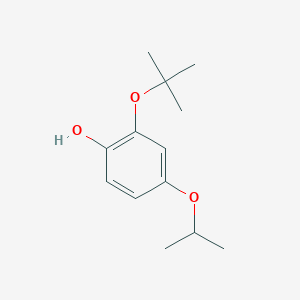
![2-(4-Bromophenyl)-4H-benzo[G]chromen-4-one](/img/structure/B14845044.png)


